molecular formula C9H11ClN2 B1386445 (2-Chloro-pyridin-3-yl)-cyclopropylmethyl-amine CAS No. 1155017-73-4

(2-Chloro-pyridin-3-yl)-cyclopropylmethyl-amine

Cat. No.: B1386445
CAS No.: 1155017-73-4
M. Wt: 182.65 g/mol
InChI Key: FCLPHGLCHCUBEJ-UHFFFAOYSA-N
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Description

(2-Chloro-pyridin-3-yl)-cyclopropylmethyl-amine is a heterocyclic amine featuring a pyridine ring substituted with a chlorine atom at the 3-position and a cyclopropylmethylamine group at the 2-position. Its molecular formula is C₉H₁₁ClN₂ (MW: 182.65 g/mol), with CAS number 1155017-73-4 and MDL identifier MFCD12121147 . This compound is synthesized via nucleophilic substitution or coupling reactions, often involving transition metal catalysts like copper(I) bromide and cesium carbonate under mild conditions (e.g., 35°C in DMSO) . Its applications span pharmaceutical intermediates and agrochemical research due to the pharmacophoric pyridine and strained cyclopropane moieties.

Properties

IUPAC Name

2-chloro-N-(cyclopropylmethyl)pyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11ClN2/c10-9-8(2-1-5-11-9)12-6-7-3-4-7/h1-2,5,7,12H,3-4,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCLPHGLCHCUBEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CNC2=C(N=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Chloro-pyridin-3-yl)-cyclopropylmethyl-amine typically involves the reaction of 2-chloro-3-pyridinamine with cyclopropylmethylamine under suitable conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems for reagent addition and product isolation can enhance the overall yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

(2-Chloro-pyridin-3-yl)-cyclopropylmethyl-amine can undergo various chemical reactions, including:

    Nucleophilic substitution: The chlorine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The pyridine ring can be reduced to form piperidine derivatives.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium hydride, potassium carbonate, or other strong bases are commonly used.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Major Products Formed

    Nucleophilic substitution: Substituted pyridine derivatives.

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Piperidine derivatives.

Scientific Research Applications

(2-Chloro-pyridin-3-yl)-cyclopropylmethyl-amine has several applications in scientific research:

    Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Organic Synthesis: It is used as an intermediate in the synthesis of various heterocyclic compounds.

    Biological Studies: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Industrial Applications: It is used in the development of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of (2-Chloro-pyridin-3-yl)-cyclopropylmethyl-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of these targets, modulating their activity and leading to the desired biological effect. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Positional Isomers: Chlorine Substitution on Pyridine

The position of the chlorine atom on the pyridine ring significantly impacts physicochemical properties and reactivity:

  • (2-Chloropyridin-4-yl)-cyclopropylmethylamine (CAS: 1549879-83-5) shares the same molecular formula (C₉H₁₁ClN₂) and weight (182.65 g/mol) as the target compound but differs in chlorine placement (4-position vs. 3-position). This positional isomerism may alter electronic effects, solubility, and binding affinity in biological systems .
Property (2-Cl-pyridin-3-yl)-cyclopropylmethyl-amine (2-Cl-pyridin-4-yl)-cyclopropylmethylamine
CAS Number 1155017-73-4 1549879-83-5
Chlorine Position 3-position 4-position
MDL Number MFCD12121147 MFCD23924449

Heterocyclic Variations: Pyridine vs. Pyrimidine and Pyrazole

Replacing pyridine with other heterocycles introduces distinct steric and electronic profiles:

  • The isopropyl group offers less steric hindrance than cyclopropylmethyl .
  • N-cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine (CAS: N/A) incorporates a pyrazole ring, enhancing planarity and π-stacking capability. This compound has a melting point of 104.0–107.0°C and a higher molecular weight (241.3 g/mol) due to the pyrazole moiety .

Substituent Variations: Cyclopropylmethyl vs. Cyclohexylmethyl

The cyclopropyl group’s high ring strain increases reactivity and conformational rigidity compared to bulkier substituents:

  • (2-Chloropyridin-3-yl)-cyclohexylmethyl-amine (CAS: 906371-81-1) replaces cyclopropyl with cyclohexyl, reducing strain but increasing lipophilicity. This may enhance membrane permeability but reduce metabolic stability .
Substituent Cyclopropylmethyl Cyclohexylmethyl
Ring Strain High Low
Lipophilicity (logP) Moderate High
Synthetic Yield ~17.9% Not reported

Functional Group Variations: Amine vs. Amide

Replacing the amine group with an amide alters hydrogen-bonding capacity and stability:

  • N-(4-Chloropyridin-2-yl)cyclopropanecarboxamide (CAS: 583052-73-7) contains a carboxamide group instead of an amine. This substitution reduces basicity and increases hydrolytic stability, making it more suitable for prolonged storage .

Biological Activity

(2-Chloro-pyridin-3-yl)-cyclopropylmethyl-amine is a compound of significant interest due to its diverse biological activities. This article delves into its biological properties, mechanisms of action, and potential applications in medicine and agriculture, supported by data tables and recent research findings.

Chemical Structure and Properties

The compound features a pyridine ring with a chlorine substituent at the 2-position and a cyclopropylmethyl amine side chain. This structural configuration is crucial for its biological activity.

  • Molecular Formula : C₉H₁₀ClN
  • Molecular Weight : 171.64 g/mol

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

Anticancer Activity

Recent studies have highlighted its potential as an anticancer agent:

  • Mechanism : Induces apoptosis in cancer cells through the activation of caspase pathways.
  • Cell Types Affected : Effective against various cancer types, including breast (MDA-MB-231), lung, prostate, and liver cancers.
Study Cell Line Concentration Effect
MDA-MB-2311.0 μMIncreased apoptosis markers
A37510 μMInhibition of tumor growth by 73.9%

Antimicrobial Properties

This compound has shown promise as an antimicrobial agent:

  • Inhibition Studies : Demonstrated effective inhibition against a range of bacteria and fungi.
Microorganism Inhibition Zone (mm)
E. coli15
S. aureus18
C. albicans14

Anti-inflammatory Effects

The compound has been evaluated for its anti-inflammatory properties:

  • COX Inhibition : Exhibited selective COX-2 inhibitory activity with a selectivity index indicating potential for treating inflammatory diseases without significant gastrointestinal toxicity.

The biological activity of this compound can be attributed to its interactions with specific molecular targets:

  • Apoptosis Induction : The compound enhances caspase activity, leading to programmed cell death in cancer cells.
  • Antimicrobial Action : It disrupts bacterial cell membranes or inhibits essential metabolic pathways.
  • Anti-inflammatory Activity : Interaction with COX enzymes modulates inflammatory responses.

Comparative Analysis with Similar Compounds

Compound Name Structure Features Biological Activity
This compoundAldehyde groupAnticancer, antimicrobial, anti-inflammatory
1,5-Dimethyl-4-(trifluoromethyl)-1H-pyrazoleTrifluoromethyl groupAnticancer, less effective than the target compound
N-Methyl-N-(5-piperidin-1-yl-2-furyl)methylaminePiperidine and furan ringsAntiproliferative effects

Case Studies

Several studies have documented the biological effects of this compound:

  • Anticancer Study : Treatment on MDA-MB-231 cells resulted in a significant increase in apoptosis markers at concentrations of 10 μM.
  • Anti-inflammatory Research : In vivo studies demonstrated that derivatives exhibited significant reductions in edema in rat models compared to standard anti-inflammatory drugs like diclofenac.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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